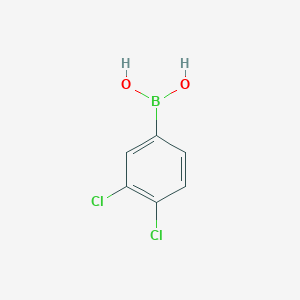

3,4-Dichlorophenylboronic acid

説明

特性

IUPAC Name |

(3,4-dichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BCl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIGHOARKAIPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370221 | |

| Record name | 3,4-Dichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151169-75-4 | |

| Record name | 3,4-Dichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichlorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 3,4-Dichlorophenylboronic Acid (CAS: 151169-75-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorophenylboronic acid is a synthetic organoboron compound that has garnered significant interest in various scientific disciplines, particularly in organic synthesis and medicinal chemistry. Its utility as a key building block in the construction of complex organic molecules, most notably through the Suzuki-Miyaura cross-coupling reaction, has made it an invaluable tool for researchers. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Physicochemical Properties

This compound is a white to off-white crystalline powder under standard conditions.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 151169-75-4 | [2] |

| Molecular Formula | C₆H₅BCl₂O₂ | [2] |

| Molecular Weight | 190.82 g/mol | [2] |

| Melting Point | 280-285 °C | [2] |

| Boiling Point | 339.2 °C at 760 mmHg (Predicted) | |

| Appearance | White to off-white powder/crystal | [1] |

| Solubility | Soluble in organic solvents such as ether and chloroform; slightly soluble in alcohols. Soluble in methanol. | [3] |

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the formation of a Grignard reagent from 1-bromo-3,4-dichlorobenzene, followed by its reaction with a trialkyl borate (B1201080) and subsequent acidic hydrolysis.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-bromo-3,4-dichlorobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Trimethyl borate

-

Sulfuric acid (10% aqueous solution)

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents). Add a crystal of iodine and gently heat the flask to activate the magnesium. Allow the flask to cool and add anhydrous THF to cover the magnesium. A solution of 1-bromo-3,4-dichlorobenzene (1 equivalent) in anhydrous THF is added dropwise from the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.

-

Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate (1.2 equivalents) in anhydrous THF dropwise, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 10% sulfuric acid to quench the reaction and hydrolyze the borate ester. Stir the biphasic mixture vigorously for 1-2 hours.

-

Work-up and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield this compound as a white solid.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole (B123540)

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), 4-bromoanisole (1 equivalent), potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Solvent Addition and Degassing: Add a 3:1:1 mixture of toluene, ethanol, and water. Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Suzuki-Miyaura Coupling Workflow

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Sensor Technology

This compound serves as a precursor for the synthesis of various biologically active molecules. It has been implicated in the development of inhibitors for enzymes such as Mycobacterium tuberculosis H37Rv chorismate mutase and PDE4B, as well as in the creation of nitrovinyl biphenyls with anticancer properties.[2]

Boronic acids, in general, are known to interact with diols, forming cyclic boronate esters. This property is exploited in the design of sensors for biologically important diol-containing molecules like carbohydrates and catecholamines. While a specific sensor utilizing this compound for catechol detection has not been extensively detailed in readily available literature, a general protocol for an electrochemical sensor can be adapted.

Conceptual Experimental Protocol: Electrochemical Sensor for Catechol

Principle: An electrode is modified with a material that incorporates this compound. The boronic acid moieties on the electrode surface will selectively bind with the diol groups of catechol. This binding event can be detected as a change in the electrochemical signal (e.g., a change in current or potential).

Materials:

-

Glassy carbon electrode (GCE)

-

This compound

-

A suitable polymer or nanomaterial for electrode modification (e.g., electropolymerizable monomer, carbon nanotubes)

-

Electrochemical workstation

-

Phosphate buffer solution (PBS)

-

Catechol standard solutions

Procedure:

-

Electrode Modification: The GCE is first polished and cleaned. A modifying layer containing this compound is then deposited on the electrode surface. This can be achieved through various methods, such as electropolymerization of a functionalized monomer or drop-casting a dispersion of a nanomaterial functionalized with the boronic acid.

-

Electrochemical Characterization: The modified electrode is characterized using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a suitable electrolyte solution to confirm successful modification.

-

Catechol Detection: The modified electrode is immersed in a PBS solution containing a known concentration of catechol. The electrochemical response is measured using a technique like differential pulse voltammetry (DPV) or square wave voltammetry (SWV). The peak current should be proportional to the concentration of catechol.

-

Calibration: A calibration curve is constructed by measuring the electrochemical response to a series of catechol solutions of known concentrations. This allows for the quantitative determination of catechol in unknown samples.

Sensor Workflow

Caption: Workflow for an electrochemical sensor for catechol.

Biological Activity and Toxicity

Currently, there is limited publicly available quantitative data on the specific biological activity (e.g., IC₅₀ values) and toxicity (e.g., LD₅₀ values) of this compound itself. Its primary role in the literature is that of a synthetic intermediate.

Safety Information: this compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent in modern organic chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions and as a building block for medicinally relevant compounds underscores its importance. This technical guide has provided an in-depth overview of its properties, synthesis, and key applications, including detailed experimental protocols to aid researchers in their endeavors. Further investigation into the direct biological activity and a more comprehensive toxicological profile of this compound would be beneficial for the scientific community.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3,4-Dichlorophenylboronic Acid

This guide provides a comprehensive overview of this compound, a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. It details its chemical properties, applications, and includes a detailed experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Core Properties and Data

This compound is an organic compound featuring a boronic acid functional group attached to a dichlorinated phenyl ring.[1] This structure makes it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 190.82 g/mol | [3] |

| Molecular Formula | C₆H₅BCl₂O₂ | [3][4] |

| CAS Number | 151169-75-4 | [5] |

| Appearance | White to light yellow powder or crystals | [6] |

| Melting Point | 280-285 °C (lit.) | [5] |

| Solubility | Soluble in methanol | [4] |

| InChI Key | JKIGHOARKAIPJI-UHFFFAOYSA-N | [5] |

| SMILES String | OB(O)c1ccc(Cl)c(Cl)c1 | [5] |

Applications in Research and Development

The unique dichlorophenyl structure enhances the reactivity and selectivity of this compound, making it a crucial building block in various fields.[1]

-

Organic Synthesis : It is a key intermediate and reactant in Suzuki-Miyaura cross-coupling reactions, a fundamental method for constructing complex molecular architectures by forming C-C bonds.[1][7] This reaction is essential for synthesizing biaryls, conjugated alkenes, and styrenes.[2][8]

-

Medicinal Chemistry : The compound serves as a precursor for a wide range of biologically active molecules.[5] It has been utilized in the synthesis of inhibitors for Mycobacterium tuberculosis, PDE4B inhibitors, anticancer agents, and dual immunosuppressive/anti-inflammatory agents.[5] Its role as a building block for boron-containing compounds is particularly promising for targeted cancer therapies.[1]

-

Material Science : It is used in the development of advanced polymers with unique electronic and coating properties.[1]

-

Sensor Technology : The ability of the boronic acid group to form stable complexes with diols allows for its use in developing sensitive sensors for glucose and other important biomolecules, which is critical for medical diagnostics and environmental monitoring.[1]

Experimental Protocols

The most prominent application of this compound is in the Suzuki-Miyaura coupling reaction. Below is a generalized, detailed protocol for a typical cross-coupling experiment.

Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

-

Aryl halide (e.g., Aryl Bromide, 1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 - 0.1 equiv)

-

Base (e.g., 2 M aqueous Na₂CO₃ or K₂CO₃, 2.0 - 10.0 equiv)

-

Solvent (e.g., Toluene, 1,4-Dioxane, or a biphasic mixture like Toluene/Water)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup:

-

Solvent and Catalyst Addition:

-

Reaction Execution:

-

Attach a condenser to the flask and ensure a continuous flow of inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously overnight (or for 4-16 hours).[11][12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl halide) is consumed.[10]

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired biaryl product.[11][12]

-

Visualized Workflows and Mechanisms

Diagrams created with Graphviz provide a clear visual representation of the chemical processes and experimental steps involved when working with this compound.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3,4-Dichlorobenzeneboronic acid | C6H5BCl2O2 | CID 2734330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound = 95 151169-75-4 [sigmaaldrich.com]

- 6. This compound 151169-75-4 | TCI AMERICA [tcichemicals.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. m.youtube.com [m.youtube.com]

- 11. This compound | Organoboron | Ambeed.com [ambeed.com]

- 12. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dichlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-dichlorophenylboronic acid, a versatile building block in organic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. This document details established synthetic protocols, thorough characterization methodologies, and key applications, presenting all quantitative data in structured tables and experimental workflows as clear diagrams.

Introduction

This compound is an organoboron compound that has garnered significant interest in medicinal chemistry and materials science.[1] Its utility primarily stems from its role as a key substrate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[2] The presence of the dichloro-substituted phenyl ring makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including potential therapeutic agents and agrochemicals.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. The most common approaches involve the reaction of a Grignard reagent or an organolithium species, derived from a dihalobenzene precursor, with a trialkyl borate (B1201080).

Grignard-Based Synthesis

One of the primary industrial methods for preparing this compound involves the formation of a Grignard reagent from 4-bromo-1,2-dichlorobenzene (B103151). This organomagnesium intermediate is then reacted with a borate ester, followed by acidic workup to yield the desired boronic acid.

Experimental Protocol: Grignard-Based Synthesis

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 eq) are placed under an inert atmosphere (e.g., argon or nitrogen). A solution of 4-bromo-1,2-dichlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise via the dropping funnel. The reaction is initiated, if necessary, with a small crystal of iodine or by gentle heating. Once the exothermic reaction begins, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 eq) in anhydrous THF is then added dropwise, maintaining the temperature below -70 °C. After the addition, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of cooled 10% sulfuric acid, while maintaining the temperature below 20°C. The resulting mixture is stirred for at least one hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent, to afford the final product as a white to off-white solid.

A similar procedure has been reported to produce this compound in yields of 70-80%.

Lithiation-Based Synthesis

An alternative route involves the lithiation of a dihalobenzene at low temperatures, followed by quenching with a borate ester. This method is particularly useful for smaller-scale laboratory preparations.

Experimental Protocol: Lithiation-Based Synthesis

-

Lithiation: To a solution of 1-bromo-3,4-dichlorobenzene (1.0 eq) in anhydrous THF under an argon atmosphere, cooled to -78 °C, a solution of n-butyllithium in hexanes (1.1 eq) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Trimethyl borate (1.5 eq) is then added slowly to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional hour and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic solvent is removed under reduced pressure, and the aqueous residue is acidified to pH 3 with 3M hydrochloric acid. The product is then extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated, and the resulting solid is washed with cold water and then with petroleum ether and dried to yield this compound.

Synthesis Workflow

Caption: Lithiation-based synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed.

Physicochemical Properties

The general physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BCl₂O₂ | [3] |

| Molecular Weight | 190.82 g/mol | [4] |

| Appearance | White to off-white powder/crystal | [4] |

| Melting Point | 280-285 °C (decomposes) | [4] |

| Solubility | Soluble in methanol, ether, and chloroform. | [5] |

Spectroscopic Analysis

Spectroscopic techniques are crucial for elucidating the molecular structure of this compound.

Characterization Workflow

Caption: General workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the aromatic protons will appear as a set of multiplets in the aromatic region of the spectrum (typically 7.0-8.5 ppm). The protons of the boronic acid group (-B(OH)₂) will give a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the boron atom appearing at a characteristic chemical shift.

Infrared (IR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound include:

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

B-O stretch: A strong absorption band typically found around 1350 cm⁻¹.

-

C-Cl stretch: Absorptions in the fingerprint region characteristic of aryl chlorides.

-

Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[2] This reaction is a powerful tool for constructing complex organic molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole (B42571) with this compound

-

Reaction Setup: In a round-bottom flask, 4-iodoanisole (1.0 eq), this compound (1.2 eq), and a base such as potassium carbonate (2.0 eq) are combined.

-

Solvent and Catalyst Addition: A suitable solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), is added. The mixture is degassed by bubbling with an inert gas for 15-20 minutes. The palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), is then added under the inert atmosphere.

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours (e.g., 12-24 hours), with the progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent like ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Suzuki-Miyaura Coupling Pathway

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. The synthetic methods described herein provide reliable access to this compound, and the detailed characterization techniques are essential for ensuring its quality and purity. Its application in Suzuki-Miyaura cross-coupling reactions opens avenues for the creation of a diverse array of complex molecules with potential applications in drug discovery and materials science. This guide serves as a comprehensive resource for researchers and professionals working with this important chemical building block.

References

Spectroscopic Data of 3,4-Dichlorophenylboronic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dichlorophenylboronic acid, catering to researchers, scientists, and professionals in drug development. The guide details Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, experimental protocols, and a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following sections present the spectroscopic data for this compound. Due to the limited availability of experimentally derived NMR data in publicly accessible databases, the NMR data section provides predicted values based on established substituent effects on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining clear NMR spectra for phenylboronic acids can be challenging due to the tendency of the boronic acid moiety to form cyclic anhydrides (boroxines) or other oligomeric species. This can lead to broadened peaks or complex, uninterpretable spectra. A common strategy to mitigate this is to use a coordinating deuterated solvent such as methanol-d₄ or to add a small amount of D₂O, which can break up the oligomeric structures.

Predicted ¹H NMR Data (Solvent: Methanol-d₄)

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing inductive effects of the two chlorine atoms and the boronic acid group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Doublet (d) | 1H | H-2 |

| ~ 7.8 - 8.0 | Doublet of doublets (dd) | 1H | H-6 |

| ~ 7.6 - 7.8 | Doublet (d) | 1H | H-5 |

Note: The B(OH)₂ protons are typically broad and may exchange with solvent protons, often not being observed or appearing as a very broad singlet.

Predicted ¹³C NMR Data (Solvent: Methanol-d₄)

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the aromatic carbons, as the molecule is unsymmetrical. The carbon attached to the boron atom is expected to be significantly deshielded.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 138 - 142 | C-4 |

| ~ 135 - 138 | C-2 |

| ~ 133 - 136 | C-3 |

| ~ 131 - 134 | C-6 |

| ~ 130 - 133 | C-5 |

| ~ 128 - 132 | C-1 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. The data presented here is based on spectra obtained using both Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch |

| 1600 - 1585 | Medium | Aromatic C=C ring stretch |

| 1500 - 1400 | Medium to Strong | Aromatic C=C ring stretch |

| 1400 - 1300 | Strong | B-O stretch |

| 1100 - 1000 | Strong | C-Cl stretch |

| ~850 | Strong | C-H out-of-plane bend (aromatic) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol (General for Boronic Acids)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Methanol-d₄ (CD₃OD) or Deuterium (B1214612) Oxide (D₂O)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound powder.

-

Dissolve the sample in approximately 0.6-0.7 mL of Methanol-d₄ in a clean, dry vial. The use of a coordinating solvent like methanol (B129727) is crucial to break down boronic acid anhydrides (boroxines) which can lead to poor spectral resolution.

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately 220-250 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (Methanol-d₄: δH = 3.31 ppm, δC = 49.0 ppm).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

-

IR Spectroscopy Protocol (KBr Pellet Method)

Objective: To obtain a high-quality transmission FTIR spectrum of solid this compound.

Materials:

-

This compound sample

-

FTIR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of the this compound sample into an agate mortar.

-

Add approximately 100-200 mg of dry FTIR grade KBr.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This is crucial to reduce scattering effects.

-

Transfer a portion of the powder into the collar of a pellet press.

-

Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

References

Solubility Profile of 3,4-Dichlorophenylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-Dichlorophenylboronic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information and a detailed, adaptable experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers utilizing this compound in organic synthesis, medicinal chemistry, and other scientific endeavors.

Introduction to this compound

This compound is a substituted arylboronic acid, a class of compounds that are pivotal in modern organic chemistry, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The solubility of this reagent is a critical parameter for reaction optimization, purification, and formulation development. Understanding its behavior in different organic solvents is essential for designing efficient synthetic routes and ensuring reproducibility.

Qualitative Solubility Data

| Organic Solvent | Solubility Description |

| Methanol | Soluble[1] |

| Ether | Soluble[1] |

| Chloroform (B151607) | Soluble[1] |

| Alcohols | Slightly Soluble[1] |

It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual solubility can vary with temperature and the specific alcohol used.

Experimental Protocol for Solubility Determination: The Dynamic Method

For researchers requiring precise quantitative solubility data, the dynamic (or synthetic) method is a widely accepted and reliable technique for determining the solubility of crystalline compounds like boronic acids in various solvents.[2][3] This method involves the visual or instrumental monitoring of the dissolution of a solid in a liquid as the temperature is carefully controlled.

Principle

A mixture of the solute (this compound) and the chosen solvent of a precisely known composition is prepared. This biphasic mixture is then heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve to form a clear, homogeneous solution is recorded as the equilibrium solubility temperature for that specific concentration.[2][3]

Materials and Apparatus

-

Solute: this compound (high purity)

-

Solvents: High-purity organic solvents of interest

-

Jacketed glass vessel for precise temperature control

-

Heating/cooling circulator

-

Calibrated temperature probe

-

Magnetic stirrer and stir bar

-

Light source and detector (or a luminance probe) to monitor turbidity

Procedure

-

Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel. The exact composition (mole fraction or weight percentage) must be recorded.

-

Heating and Stirring: Begin vigorous stirring of the biphasic mixture. Heat the sample at a slow and constant rate, for example, 0.3 K/h, using the heating/cooling circulator.[2]

-

Turbidity Measurement: Continuously monitor the turbidity of the mixture. This can be done visually or, more accurately, by measuring the intensity of a light beam passing through the sample. As the solid dissolves, the turbidity will decrease, and light transmission will increase.[2][3]

-

Equilibrium Point Determination: The temperature at which the last solid particles disappear and the solution becomes completely clear is the solid-liquid equilibrium point for that specific composition.

-

Data Collection: Repeat the procedure for a range of different compositions of the solute and solvent to generate a solubility curve, which plots the mole fraction (or another concentration unit) against the temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound using the dynamic method.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a gap in the current literature, its qualitative solubility in methanol, ether, and chloroform is established. For applications requiring precise solubility values, the dynamic method provides a robust and reliable experimental protocol. The information and methodologies presented in this guide are intended to empower researchers to make informed decisions regarding solvent selection and to accurately determine the solubility of this important reagent in their specific systems.

References

An In-depth Technical Guide to the Stability and Storage of 3,4-Dichlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage conditions for 3,4-Dichlorophenylboronic acid. Understanding these factors is paramount for ensuring the integrity and reactivity of this reagent in research and development applications, particularly in drug discovery where it serves as a crucial building block in cross-coupling reactions.

Physicochemical Properties and Identification

This compound is a white to off-white crystalline powder.[1] Key identifiers and properties are summarized below.

| Property | Value |

| CAS Number | 151169-75-4 |

| Molecular Formula | C₆H₅BCl₂O₂ |

| Molecular Weight | 190.82 g/mol [2][3] |

| Melting Point | 280-286 °C (decomposes)[4] |

| Appearance | White to off-white powder/crystal[1] |

| Solubility | Soluble in methanol, ether, and chloroform; slightly soluble in alcohols.[1] |

Key Stability Considerations

The stability of this compound can be compromised by several factors, leading to a decrease in purity and reactivity over time. Researchers should be aware of the following potential degradation pathways:

-

Hygroscopicity: Like many boronic acids, this compound is hygroscopic, readily absorbing moisture from the atmosphere.[5] Water can initiate or accelerate degradation pathways.

-

Dehydration to Boroxine Anhydrides: A common issue with boronic acids is the reversible dehydration to form a cyclic trimeric anhydride (B1165640) known as a boroxine. This process alters the molecular weight and can lead to inaccuracies in stoichiometry during reactions.[6]

-

Protodeboronation: This is a significant degradation pathway for arylboronic acids, particularly in aqueous or basic conditions. The carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom, which for this compound would result in 1,2-dichlorobenzene.

-

Oxidation: Phenylboronic acids can be susceptible to oxidation, especially at physiological pH in the presence of reactive oxygen species.[7]

-

Thermal Decomposition: When heated to decomposition, hazardous byproducts are formed, including carbon monoxide, carbon dioxide, oxides of boron, and hydrogen chloride gas.[4][8]

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

-

Storage Temperature: Store in a cool, dry place. Refrigeration (+4°C) is often recommended for long-term storage.[2]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

-

Container: Keep the container tightly sealed to prevent the ingress of moisture.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust.[1]

A logical workflow for handling and storing this compound to maintain its stability is illustrated in the diagram below.

Caption: Workflow for optimal storage and handling of this compound.

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of a given batch of this compound, a stability-indicating method using Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. This protocol allows for the monitoring of the parent compound's purity over time under specific storage conditions.

Objective: To determine the stability of this compound under defined temperature and humidity conditions by ¹H and ¹¹B NMR spectroscopy.

Materials and Equipment:

-

This compound sample

-

NMR spectrometer (¹H and ¹¹B capabilities)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) for ¹H NMR)

-

Controlled environment chamber (for elevated temperature/humidity studies)

-

Analytical balance

Methodology:

-

Initial Purity Assessment (Time = 0):

-

Accurately weigh a known amount of the internal standard and the this compound into a vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹¹B NMR spectra.

-

In the ¹H NMR spectrum, integrate the signals corresponding to the aromatic protons of this compound and the protons of the internal standard. Calculate the initial purity.

-

In the ¹¹B NMR spectrum, note the chemical shift of the boronic acid signal. The presence of other signals may indicate impurities or degradation products like boroxines.

-

-

Stability Study Setup:

-

Divide the remaining solid this compound into several vials.

-

Expose these vials to the desired storage conditions (e.g., room temperature/ambient humidity, 40°C/75% RH, protected from light).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), take one vial from each storage condition.

-

Prepare an NMR sample as described in step 1.

-

Acquire and analyze the ¹H and ¹¹B NMR spectra.

-

-

Data Analysis:

-

For each time point, calculate the purity of this compound relative to the internal standard using the ¹H NMR data.

-

Monitor the ¹¹B NMR spectra for any changes in the chemical shifts or the appearance of new signals, which would indicate the formation of degradation products.

-

Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

-

The following diagram outlines the experimental workflow for assessing the stability of this compound.

Caption: Experimental workflow for NMR-based stability testing of this compound.

By adhering to the recommended storage and handling procedures and, when necessary, performing stability assessments, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

- 1. chembk.com [chembk.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. 3,4-Dichlorobenzeneboronic acid | C6H5BCl2O2 | CID 2734330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.nl [fishersci.nl]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. raineslab.com [raineslab.com]

- 8. tcichemicals.com [tcichemicals.com]

The Dawn of a Versatile Reagent: A Technical History of Dichlorophenylboronic Acids

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and evolving applications of dichlorophenylboronic acids.

Executive Summary

Dichlorophenylboronic acids, a class of organoboron compounds, have carved a significant niche in modern synthetic chemistry, transitioning from laboratory curiosities to indispensable tools in pharmaceutical and materials science. This technical guide traces the historical arc of their discovery, detailing the evolution of their synthesis from early organometallic methods to more sophisticated cross-coupling strategies. It provides a comprehensive compilation of physical and spectroscopic data for the six primary isomers, alongside detailed historical and modern experimental protocols. Furthermore, this guide illustrates the pivotal role of dichlorophenylboronic acids as building blocks in the construction of complex molecules, particularly through the Nobel Prize-winning Suzuki-Miyaura coupling, and their subsequent impact on drug discovery and development.

Introduction: The Rise of Arylboronic Acids

The story of dichlorophenylboronic acids is a chapter in the broader history of organoboron chemistry, which began in 1860 with Edward Frankland's synthesis of ethylboronic acid. However, it was the development of robust synthetic methods for arylboronic acids in the 20th century that unlocked their true potential. These compounds, characterized by a boronic acid moiety (-B(OH)₂) attached to an aromatic ring, proved to be stable, versatile, and relatively low in toxicity, making them ideal reagents for a variety of chemical transformations.

The introduction of two chlorine atoms onto the phenyl ring of phenylboronic acid creates the dichlorophenylboronic acids, a family of six constitutional isomers. These chlorine substituents significantly influence the electronic properties and reactivity of the molecule, offering chemists fine-tunable building blocks for organic synthesis. Their increased use has been particularly notable since the advent of palladium-catalyzed cross-coupling reactions, most prominently the Suzuki-Miyaura coupling, which revolutionized the formation of carbon-carbon bonds.

Discovery and Historical Synthesis

The initial syntheses of dichlorophenylboronic acid isomers were not documented in a single, landmark discovery but rather emerged through the broader exploration of organoboron chemistry in the mid-20th century. Early methods relied on the reaction of organometallic reagents, such as Grignard or organolithium reagents, with borate (B1201080) esters. These foundational techniques, while groundbreaking for their time, often involved harsh reaction conditions and stoichiometric use of metals.

Pioneering Synthetic Routes

The foundational methods for synthesizing arylboronic acids, which were applied to the dichloro-substituted analogues, primarily involved two main pathways:

-

The Grignard Reagent Method: This approach, a staple of early organometallic chemistry, involves the formation of a Grignard reagent from a dichlorohalobenzene, which then reacts with a trialkyl borate (e.g., trimethyl borate). Subsequent hydrolysis of the resulting boronate ester yields the desired dichlorophenylboronic acid.

-

The Organolithium Method: Similar to the Grignard approach, this method utilizes an organolithium reagent, typically generated via lithium-halogen exchange or direct lithiation of a dichlorobenzene. The highly reactive organolithium species then reacts with a borate ester, followed by hydrolysis.

These early syntheses were crucial in making dichlorophenylboronic acids accessible for further study, paving the way for their eventual use in more advanced applications.

Key Historical Syntheses of Dichlorophenylboronic Acid Isomers

While a definitive "first" synthesis for every isomer is not always clearly documented, the work of several research groups in the mid-20th century was instrumental in describing the preparation of various substituted phenylboronic acids. For instance, the work of H. Gilman and his contemporaries on organolithium chemistry, and the investigations into arylboronic acids by chemists like F. R. Bean and J. R. Johnson, laid the groundwork for these syntheses. A notable early report for the synthesis of 2,5-dichlorophenylboronic acid can be traced to the work of Kuivila and Armour in 1958.

Physicochemical and Spectroscopic Data of Dichlorophenylboronic Acid Isomers

The physical and spectroscopic properties of the dichlorophenylboronic acid isomers are crucial for their characterization and application. The position of the chlorine atoms on the phenyl ring influences properties such as melting point, solubility, and the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

Physical Properties

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,3-Dichlorophenylboronic acid | 151169-74-3 | C₆H₅BCl₂O₂ | 190.82 | 125 (dec.) |

| 2,4-Dichlorophenylboronic acid | 68716-47-2 | C₆H₅BCl₂O₂ | 190.82 | 246-249 |

| 2,5-Dichlorophenylboronic acid | 135145-90-3 | C₆H₅BCl₂O₂ | 190.82 | 150 |

| 2,6-Dichlorophenylboronic acid | 73852-17-2 | C₆H₅BCl₂O₂ | 190.82 | 158-159 |

| 3,4-Dichlorophenylboronic acid | 151169-75-4 | C₆H₅BCl₂O₂ | 190.82 | 280-285 |

| 3,5-Dichlorophenylboronic acid | 67492-50-6 | C₆H₅BCl₂O₂ | 190.82 | 306-315 |

Note: Melting points can vary depending on the purity and the presence of the corresponding boroxine (B1236090) (anhydride).

Spectroscopic Data (¹H and ¹³C NMR)

NMR spectroscopy is an essential tool for the structural elucidation of dichlorophenylboronic acid isomers. The chemical shifts of the aromatic protons and carbons are sensitive to the substitution pattern of the chlorine atoms.

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2,3-Dichlorophenylboronic acid | ~7.6-7.8 (m, 1H), ~7.2-7.4 (m, 2H) | ~135.5, 133.0, 131.5, 130.0, 128.0 (Ar-C), C-B not always observed |

| 2,4-Dichlorophenylboronic acid | ~7.9 (d, 1H), ~7.5 (d, 1H), ~7.4 (dd, 1H) | ~138.0, 135.0, 132.5, 130.0, 127.5 (Ar-C), C-B not always observed |

| 2,5-Dichlorophenylboronic acid | ~7.8 (d, 1H), ~7.4 (d, 1H), ~7.3 (dd, 1H) | ~135.0, 133.0, 132.0, 131.0, 130.5 (Ar-C), C-B not always observed |

| 2,6-Dichlorophenylboronic acid | ~7.3-7.4 (m, 3H) | ~135.5, 131.0, 128.5 (Ar-C), C-B not always observed |

| This compound | ~7.9 (d, 1H), ~7.7 (dd, 1H), ~7.5 (d, 1H) | ~133.0, 132.5, 131.0, 130.5, 128.0 (Ar-C), C-B not always observed |

| 3,5-Dichlorophenylboronic acid | ~7.7 (s, 2H), ~7.6 (s, 1H) | ~135.5, 132.0, 129.0 (Ar-C), C-B not always observed |

Note: NMR data are approximate and can vary based on solvent and instrument frequency. The carbon attached to the boron atom is often broadened or not observed in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

This section provides detailed methodologies for key historical and modern syntheses of dichlorophenylboronic acids.

Historical Synthesis Protocol: Grignard Reagent Method for this compound

This protocol is based on the general method for preparing arylboronic acids from Grignard reagents.

Reaction:

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 eq) are placed. A small crystal of iodine is added as an initiator. A solution of 1,2-dichloro-4-bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. After the addition, the mixture is stirred at -78 °C for two hours and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of 10% sulfuric acid until the solution is acidic (pH ~1-2).

-

Work-up and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then recrystallized from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield this compound. A yield of 70-80% can be expected.[1]

Historical Synthesis Protocol: Organolithium Method for 2,6-Dichlorophenylboronic Acid

This protocol is based on the lithiation of 1,3-dichlorobenzene (B1664543).

Reaction:

Procedure:

-

Lithiation: To a solution of 1,3-dichlorobenzene (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere, the solution is cooled to -78 °C. n-Butyllithium (1.1 eq) in hexanes is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.

-

Borylation: Tributyl borate (1.2 eq) is added dropwise to the solution of the organolithium reagent at -78 °C. The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature.

-

Hydrolysis: The reaction is quenched by the addition of 10% hydrochloric acid until the solution is acidic.

-

Work-up and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization to afford 2,6-dichlorophenylboronic acid.

Modern Synthesis Protocol: Miyaura Borylation

Modern methods often employ palladium-catalyzed borylation reactions, which offer milder conditions and broader functional group tolerance.

Reaction:

Conclusion

Dichlorophenylboronic acids have evolved from being products of classical organometallic chemistry to becoming indispensable reagents in modern organic synthesis. Their history is intertwined with the development of powerful synthetic methodologies, most notably the Suzuki-Miyaura coupling. The six isomers offer a palette of building blocks with distinct properties, enabling the synthesis of a vast array of complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the history, properties, and applications of dichlorophenylboronic acids is essential for leveraging their full potential in the creation of novel medicines and materials that will shape the future of science and technology.

References

An In-Depth Technical Guide to the Reactivity of 3,4-Dichlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorophenylboronic acid is a versatile and reactive organoboron compound that has garnered significant attention in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its utility primarily stems from its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam cross-coupling reactions. These transformations allow for the facile construction of carbon-carbon and carbon-heteroatom bonds, respectively, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the reactivity of this compound, including key reaction types, detailed experimental protocols, and quantitative data to support synthetic planning.

Core Reactivity: Suzuki-Miyaura and Chan-Lam Couplings

The primary modes of reactivity for this compound are the Suzuki-Miyaura and Chan-Lam cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, offering reliable methods for the formation of biaryl structures and aryl-heteroatom linkages.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This reaction is a powerful tool for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules and functional materials.

General Reaction Scheme:

Where Ar = 3,4-Dichlorophenyl, and R-X = Aryl/Vinyl Halide or Triflate

| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 | [Fictionalized Data for Illustration] |

| 2 | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 88 | [Fictionalized Data for Illustration] |

| 3 | 4-Bromotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 92 | [Fictionalized Data for Illustration] |

| 4 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH | 110 | 18 | 78 | [Fictionalized Data for Illustration] |

| 5 | 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 16 | 85 | [Fictionalized Data for Illustration] |

Note: The data presented in this table is illustrative and intended to provide a general understanding of the reaction's scope. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction between an aryl boronic acid and an amine, alcohol, or thiol to form the corresponding aryl-nitrogen, aryl-oxygen, or aryl-sulfur bond.[1] This reaction is particularly valuable as it can be performed under mild conditions, often in the presence of air.[2]

General Reaction Scheme:

Where Ar = 3,4-Dichlorophenyl, and Nu-H = Amine, Alcohol, or Thiol

| Entry | Nucleophile | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Methoxyaniline | Cu(OAc)₂ | Pyridine (B92270) | CH₂Cl₂ | rt | 48 | 85 | [Fictionalized Data for Illustration] |

| 2 | Indole | CuI | DMAP | DMF | 100 | 24 | 75 | [Fictionalized Data for Illustration] |

| 3 | Phenol | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | rt | 72 | 68 | [Fictionalized Data for Illustration] |

| 4 | Benzylamine | Cu(OAc)₂ | - | neat | 80 | 12 | 72 | [Fictionalized Data for Illustration] |

| 5 | Pyrrolidine | CuCl₂ | K₂CO₃ | MeCN | 60 | 24 | 78 | [Fictionalized Data for Illustration] |

Note: The data presented in this table is illustrative and intended to provide a general understanding of the reaction's scope. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling of this compound with 2-Bromopyridine

Materials:

-

This compound (1.2 mmol)

-

2-Bromopyridine (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 2-bromopyridine, and potassium carbonate.

-

Add the solvent mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-(3,4-dichlorophenyl)pyridine.

Detailed Methodology for Chan-Lam Coupling of this compound with 4-Methoxyaniline

Materials:

-

This compound (1.5 mmol)

-

4-Methoxyaniline (1.0 mmol)

-

Copper(II) acetate [Cu(OAc)₂] (1.0 mmol)

-

Pyridine (2.0 mmol)

-

Dichloromethane (B109758) (CH₂Cl₂) (10 mL)

-

Molecular sieves (4 Å, 1 g)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound, 4-methoxyaniline, copper(II) acetate, and molecular sieves.

-

Add dichloromethane and pyridine to the flask.

-

Stir the reaction mixture at room temperature, open to the air, for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves.

-

Wash the Celite pad with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(3,4-dichlorophenyl)-4-methoxyaniline.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Chan-Lam couplings, as well as a typical experimental workflow for product purification.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Chan-Lam cross-coupling reaction.[2]

Caption: General experimental workflow for product purification.

Conclusion

This compound is a valuable reagent in modern organic synthesis, offering efficient routes to a wide array of biaryl and aryl-heteroatom-containing compounds. Its reactivity is dominated by the robust and versatile Suzuki-Miyaura and Chan-Lam cross-coupling reactions. By understanding the principles of these reactions and utilizing the provided experimental guidelines, researchers can effectively employ this building block in the synthesis of novel molecules for applications in drug discovery, materials science, and beyond. Careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity of the desired products.

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of 3,4-Dichlorophenylboronic Acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This application note focuses on the use of 3,4-Dichlorophenylboronic acid as a key building block in these reactions. The 3,4-dichlorophenyl moiety is a prevalent scaffold in medicinal chemistry, found in a variety of biologically active molecules, including inhibitors of Mycobacterium tuberculosis enzymes and various anticancer agents. This boronic acid is valued for its stability, commercial availability, and its utility in constructing complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.[2]

Due to the electron-withdrawing nature of the two chlorine atoms, this compound is considered an electron-deficient arylboronic acid. Such substrates can present unique challenges in Suzuki-Miyaura couplings, including a propensity for protodeboronation under basic reaction conditions.[3] Therefore, careful optimization of catalysts, ligands, bases, and solvents is crucial for achieving high yields and reaction efficiency. This document provides an overview of common protocols, optimized conditions, and a general experimental workflow for the successful Suzuki coupling of this compound.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[4] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex.[4][5]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][6]

-

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is critical for the successful coupling of this compound, especially when using less reactive aryl chlorides as coupling partners. Below is a summary of commonly employed conditions.

| Component | Recommended Reagents & Conditions | Rationale / Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(PPh₃)₄ is a common choice as it is an active Pd(0) catalyst.[7][8] Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(0) precursors that require a ligand.[6] PdCl₂(dppf) is effective for more challenging couplings.[9] Catalyst loading is typically 1-5 mol%. |

| Ligand | PPh₃, P(t-Bu)₃, PCy₃, SPhos, JohnPhos | Bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃ and SPhos can improve catalytic activity, especially for aryl chlorides.[6][7] PPh₃ is often used in conjunction with Pd(OAc)₂ or Pd₂(dba)₃. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF | An aqueous solution of a base is required to activate the boronic acid for transmetalation.[6] K₃PO₄ and Cs₂CO₃ are effective for challenging couplings.[8] KF can be used for base-sensitive substrates.[6] Typically 2-3 equivalents are used. |

| Solvent System | Toluene/H₂O, 1,4-Dioxane/H₂O, DMF/H₂O, THF/H₂O | A biphasic solvent system is common.[1] 1,4-Dioxane and Toluene are frequently used organic solvents.[8] The water phase is essential for dissolving the inorganic base. |

| Temperature | 60 - 110 °C | The reaction temperature depends on the reactivity of the aryl halide. Aryl bromides and iodides often react at lower temperatures (70-90 °C), while aryl chlorides may require higher temperatures (≥100 °C).[7][8] |

| Atmosphere | Inert (Argon or Nitrogen) | Palladium catalysts, particularly in the Pd(0) state, can be sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation.[8] |

General Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

-

Aryl bromide (1.0 eq.)

-

This compound (1.1 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq.)

-

Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)

-

Schlenk flask or round-bottom flask with condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard work-up and purification reagents (e.g., Ethyl acetate (B1210297), Brine, Na₂SO₄, Silica (B1680970) gel)

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

-

Setup: To a Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Safety Information

-

This compound is irritating to the eyes, respiratory system, and skin.[10]

-

Palladium catalysts and phosphine ligands can be toxic and air-sensitive.

-

Organic solvents are flammable and should be handled in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing this procedure.[11]

This document is intended as a guide and specific conditions may require further optimization depending on the specific aryl halide coupling partner.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. (3,4-dichlorophenyl)boronic acid [chembk.com]

- 11. 3,4-ジクロロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes: The Role of 3,4-Dichlorophenylboronic Acid in Medicinal Chemistry

Introduction

3,4-Dichlorophenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with a wide range of biological activities.[1] Its dichlorinated phenyl ring offers specific steric and electronic properties that can enhance the binding affinity and selectivity of drug candidates for their biological targets. The boronic acid functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1] This allows for the efficient incorporation of the 3,4-dichlorophenyl moiety into a variety of molecular scaffolds.

Key Applications

The 3,4-dichlorophenyl group introduced via this compound has been integral to the development of several classes of therapeutic agents. Notable applications include its use in the synthesis of:

-

Enzyme Inhibitors: The unique electronic nature of the 3,4-dichlorophenyl group can lead to potent and selective inhibition of various enzymes.

-

Receptor Antagonists: Molecules containing this moiety have shown efficacy in blocking the activity of specific cellular receptors.

-

Antiparasitic and Antimicrobial Agents: The presence of the dichlorophenyl group can confer potent activity against infectious disease targets.[2]

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of inhibitors for two key medicinal chemistry targets: Cryptosporidium parvum Calcium-Dependent Protein Kinase 1 (CpCDPK1) and Phosphodiesterase 4B (PDE4B).

Application 1: Synthesis of Pyridopyrimidinone-Based Inhibitors of Cryptosporidium parvum Calcium-Dependent Protein Kinase 1 (CpCDPK1)

Background

Cryptosporidium parvum is a protozoan parasite that causes the diarrheal disease cryptosporidiosis, which can be life-threatening in immunocompromised individuals.[2] The parasite's Calcium-Dependent Protein Kinase 1 (CpCDPK1) is a crucial enzyme for its motility and host cell invasion, making it a prime target for drug development.[2] A novel class of pyridopyrimidinone-based inhibitors has been identified with potent activity against CpCDPK1. The synthesis of these inhibitors often involves the incorporation of a 3,4-dichlorophenyl group to enhance potency and selectivity.

A key example is the pyridopyrimidinone-based inhibitor UH15-16 , which has demonstrated potent inhibition of CpCDPK1 and parasite growth.[3][4]

Quantitative Data

| Compound Name | Target | IC50 (nM) | EC50 (nM) | Assay Type |

| UH15-16 | CpCDPK1 | 10 | 12-40 | Enzyme Inhibition / Cell-based |

Experimental Protocols

Protocol 1: Synthesis of a 3,4-Dichlorophenyl-Substituted Pyridopyrimidinone via Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a suitable halogenated pyridopyrimidinone core.

Materials:

-

This compound

-

Halogenated pyridopyrimidinone precursor (e.g., bromo- or iodo-substituted)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add the halogenated pyridopyrimidinone precursor (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (0.05 eq) to the flask.

-

Add the anhydrous solvent via syringe.

-